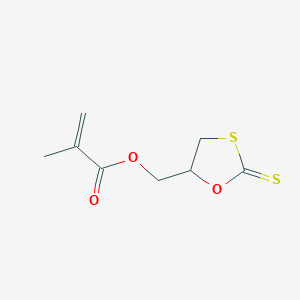

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

説明

特性

IUPAC Name |

(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-5(2)7(9)10-3-6-4-13-8(12)11-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGDTKXIBWRKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CSC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438223 | |

| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161196-23-2 | |

| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

An In-depth Technical Guide to 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione: Synthesis, Polymerization, and Applications

Introduction

This compound is a sophisticated heterobifunctional monomer at the forefront of advanced polymer and materials science research.[1] Its unique molecular architecture, which combines a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione (a cyclic dithiocarbonate) ring, makes it an exceptionally versatile building block.[1] This dual functionality allows for elegant control over polymer synthesis and subsequent modification, opening avenues for the creation of complex macromolecular structures with tailored properties.

The primary significance of this monomer lies in its role as a reactive chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] The dithiocarbonate moiety facilitates exquisite control over radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (dispersity, Ð), and complex architectures like block copolymers.[1] Simultaneously, the methacrylate group is incorporated into the growing polymer backbone, positioning the reactive oxathiolane-2-thione ring for post-polymerization modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization behavior, and diverse applications for researchers and professionals in chemistry and drug development.

Chemical Properties and Synthesis

A thorough understanding of the monomer's fundamental properties and synthesis is crucial for its effective application.

Chemical Structure and Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S₂ | [1][2] |

| Molecular Weight | 218.29 g/mol | [1][2] |

| CAS Number | 161196-23-2 | [2][3] |

| Appearance | Varies (often an oil or solid) | N/A |

The molecule's structure is defined by the methacrylate group, which is susceptible to radical polymerization, and the 1,3-oxathiolane-2-thione ring, which can undergo nucleophilic ring-opening reactions.[1]

Caption: Workflow for the synthesis of the target monomer.

Step-by-Step Synthesis Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycidyl methacrylate in anhydrous tetrahydrofuran (THF).

-

Catalyst Addition: Add lithium tert-butoxide (LiOtBu) (5–10 mol%) to the solution.

-

Reactant Addition: Slowly add carbon disulfide (CS₂) to the reaction mixture at room temperature (25°C).

-

Reaction: Stir the mixture for approximately 5 hours at 25°C. The reaction proceeds via a nucleophilic attack of the epoxide oxygen in GMA by CS₂, followed by ring closure. [1]5. Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer. [1]

Polymerization and Advanced Macromolecular Engineering

The dual-reactive nature of this monomer is the cornerstone of its utility in creating functional polymers.

Mechanism of Action in Polymerization

The molecule's behavior is governed by two independent yet complementary reactive sites:

-

Radical Polymerization: The methacryloyloxy group readily participates in conventional and controlled radical polymerization reactions, allowing it to be incorporated into a polymer chain. [1]* Nucleophilic Ring Opening: The 1,3-oxathiolane-2-thione ring is susceptible to attack by nucleophiles. This allows for post-polymerization modification, where the ring can be opened to introduce new functional groups or to graft other molecules onto the polymer backbone. [1]

Application in RAFT Polymerization

The most powerful application of this compound is as a control agent in RAFT polymerization. The dithiocarbonate group functions as an efficient chain transfer agent, mediating the polymerization process to produce polymers with well-defined characteristics.

Sources

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione chemical properties

An In-depth Technical Guide to 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a sophisticated heterobifunctional monomer. Designed for researchers, polymer chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and advanced applications of this versatile compound, grounding its claims in established chemical principles and authoritative literature.

Introduction: A Molecule of Dual Functionality

This compound is a specialized chemical building block engineered for advanced materials science and polymer chemistry.[1] Its significance stems from the unique integration of two distinct and highly useful functional groups within a single molecule:

-

A polymerizable methacrylate group , which allows it to readily participate in radical polymerization reactions to form the backbone of a polymer.[1]

-

A reactive 1,3-oxathiolane-2-thione ring , a class of cyclic dithiocarbonate. This moiety serves as a highly effective control agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1]

This dual nature enables the synthesis of well-defined, functional polymers with controlled architectures, making it a valuable tool for creating materials for coatings, adhesives, and sophisticated biomedical devices.[1] The presence of a sulfur-containing heterocyclic core also opens avenues for its application in medicinal chemistry, where such structures are known to play crucial roles in biological activity.[2][3][4][5][6][7]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic procedures, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 161196-23-2 | [8] |

| Molecular Formula | C₈H₁₀O₃S₂ | [8] |

| Molecular Weight | 218.29 g/mol | [8] |

| Appearance | Typically a yellow or orange oil/solid | [9][10] |

| Solubility | Expected to be soluble in many organic solvents (e.g., DMSO, THF, Chloroform) | Inferred |

| Chemical Class | Heterobifunctional Monomer, Dithiocarbonate (Xanthate derivative) | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthesis would involve the reaction of glycidyl methacrylate with carbon disulfide. The methoxide ion, generated from a catalytic amount of sodium hydride in methanol, can act as an efficient promoter for this transformation.[11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of glycidyl methacrylate (1 equivalent) in a suitable aprotic solvent such as THF, add a catalytic amount of a strong base like sodium hydride (e.g., 0.1 equivalents).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (CS₂, ~1.1 equivalents) dropwise while maintaining the temperature below 10°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the disappearance of the starting materials by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Characterization

Confirmation of the product's identity and purity would be achieved through standard spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methacrylate vinyl protons, the methyl group, and the characteristic shifts of the carbons and protons in the oxathiolane-2-thione ring.[9][10][12]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the methacrylate (~1640 cm⁻¹), and the characteristic C=S stretch of the thione group (~1050-1250 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Chemical Reactivity and Mechanistic Pathways

The utility of this monomer lies in the distinct reactivity of its two primary functional domains.

The Methacrylate Group: Radical Polymerization

The methacryloyloxy group is a well-known "more-activated monomer" that readily undergoes radical polymerization.[13] This allows for its incorporation into polymer chains using standard free-radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.

Experimental Protocol: Radical Copolymerization

This protocol outlines a typical procedure for copolymerizing this compound with a comonomer, such as 2-hydroxyethyl methacrylate (HEMA).[1]

-

Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound and HEMA in a suitable solvent (e.g., dimethyl sulfoxide).

-

Initiator Addition: Add the radical initiator, AIBN (typically 0.1-1 mol% relative to the total monomer concentration).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70°C for AIBN) and stir for a predetermined time.

-

Termination & Purification: Stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or methanol).

-

Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

The 1,3-Oxathiolane-2-thione Ring: RAFT Polymerization Control

The dithiocarbonate (cyclic xanthate) moiety is the engine of control, enabling this molecule to function as a Chain Transfer Agent (CTA) in RAFT polymerization.[1] RAFT is a powerful technique for producing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures (e.g., block copolymers).[14][15]

The core of the RAFT mechanism is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains.

Caption: The RAFT polymerization mechanism.

By incorporating this compound into a polymerization, it acts as both a monomer and a CTA. This leads to the formation of a polymer with dithiocarbonate groups distributed along its chain, which can be used for further modifications or to create complex structures like graft copolymers.

Nucleophilic Ring Opening

The 1,3-oxathiolane-2-thione ring is susceptible to attack by nucleophiles, such as primary amines or thiols.[1] This reaction opens the ring and provides a powerful method for post-polymerization modification. For instance, after creating a polymer using this monomer, one can introduce new functional groups by reacting the polymer with a desired nucleophile. This is a key strategy for conjugating biomolecules, such as peptides or drugs, to the polymer backbone.

Caption: Nucleophilic ring-opening modification.

Applications in Research and Development

The unique chemical properties of this monomer make it suitable for several high-value applications:

-

Drug Delivery: Sulfur-containing heterocycles are prevalent in medicinal chemistry.[3][4][5] Polymers synthesized from this monomer can be designed to form nanoparticles or hydrogels for controlled drug release. The ring-opening reaction provides a convenient handle for attaching therapeutic agents.

-

Biomaterials: The ability to create well-defined polymers allows for the fabrication of biocompatible materials for tissue engineering scaffolds, hydrogels, and bioconjugates.

-

Advanced Coatings and Adhesives: The controlled polymer architecture afforded by RAFT polymerization can be used to create high-performance coatings and adhesives with tailored mechanical properties and surface functionalities.[1]

-

Functional Surfaces: Polymers made from this monomer can be grafted onto surfaces to alter their properties, for example, to create anti-fouling or highly lubricious surfaces.

Safety and Handling

This compound is intended for research use only. As with all laboratory chemicals, it should be handled with appropriate care:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

References

- Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules.

- Xanthates in RAFT Polymerization | Request PDF.

- Synthesis of 1,3-oxathiolane-2-thiones 35.

- Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)3-Stabilized s-cis and s-trans Monomer Conformations.

- Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Royal Society of Chemistry.

- How Can Xanthates Control the RAFT Polymerization of Methacrylates?.

- 5-(Methacryloyloxy)

- Evalu

- Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future.

- Role of sulphur-heterocycles in medicinal chemistry: An update.

- Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Critical Reviews.

- Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. Royal Society of Chemistry.

- 1,3-Ox

- This compound | CAS 161196-23-2. Santa Cruz Biotechnology.

- 1,3-oxathiolane-2-thione compounds.

- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.

- Synthesis of Amphiphilic Cationic Copolymers Poly[2-(methacryloyloxy)ethyl Trimethylammonium Chloride-co-Stearyl Methacrylate] and Their Self-Assembly Behavior in Water and Water-Ethanol Mixtures.

- Kinetics and Modeling of Aqueous Phase Radical Homopolymerization of 3-(Methacryloylaminopropyl)

- Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research.

- Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide | Request PDF.

- 5-Methyl-1,3-ox

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. stm.bookpi.org [stm.bookpi.org]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 7. books.rsc.org [books.rsc.org]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. US7432381B2 - 1,3-oxathiolane-2-thione compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-(2-thioxo-1,3-oxathiolan-5-yl)methyl-methacrylate

Abstract

This document provides a comprehensive technical guide for the synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a specialized monomer of significant interest in the development of advanced polymers. This monomer incorporates a polymerizable methacrylate group and a reactive 1,3-oxathiolane-2-thione ring, enabling the creation of functional polymers with unique properties, such as high refractive indices, which are valuable in optical and biomedical applications.[1][2] The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, 5-(hydroxymethyl)-1,3-oxathiolane-2-thione, followed by its esterification to yield the final product. This guide details the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and characterization data, intended for researchers and professionals in polymer chemistry, materials science, and drug development.

Introduction and Strategic Overview

(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, also known as DTCMMA, is a heterobifunctional monomer that serves as a versatile building block in materials science.[3] Its structure is unique, featuring:

-

A methacrylate group , which is readily polymerizable via free-radical methods, allowing for its incorporation into various polymer backbones.[3]

-

A 1,3-oxathiolane-2-thione ring , a cyclic dithiocarbonate that can undergo nucleophilic ring-opening reactions.[4] This reactive handle allows for post-polymerization modification, crosslinking, or the introduction of specific functionalities.[4]

The presence of sulfur atoms in the thiocarbonate ring contributes significantly to the high molar refraction of the resulting polymers, making them candidates for high refractive index materials used in advanced optical devices like lenses, coatings, and light-emitting diodes (LEDs).[1][5] The synthesis strategy is logically divided into two primary stages, designed for efficiency and high yield.

Overall Synthetic Workflow

The synthesis is a two-step procedure beginning from commercially available glycidol.

-

Step 1: Synthesis of the Precursor. Reaction of an epoxide (glycidol) with carbon disulfide (CS₂) to form the cyclic thiocarbonate intermediate, 5-(hydroxymethyl)-1,3-oxathiolane-2-thione.

-

Step 2: Methacrylation. Esterification of the hydroxyl group on the precursor with methacryloyl chloride to yield the final target monomer.

This workflow is depicted below.

Caption: Simplified reaction mechanism for thiocarbonate formation.

Experimental Protocol

Materials:

-

Glycidol

-

Carbon Disulfide (CS₂)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methanol (MeOH), anhydrous

-

Diethyl Ether (Et₂O), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Catalyst Preparation: To a stirred solution of anhydrous methanol (2 mmol) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (10 mol%) portion-wise at 0 °C. Allow the mixture to stir for 10 minutes.

-

Reaction Initiation: Add carbon disulfide (5 mmol) to the methoxide solution, followed by the dropwise addition of glycidol (2 mmol) at room temperature.

-

Reaction Progress: The reaction mixture is stirred at room temperature for approximately 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is filtered to remove any solid precipitates. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is redissolved in dichloromethane and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 5-(hydroxymethyl)-1,3-oxathiolane-2-thione, is purified by column chromatography on silica gel.

Part II: Synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate

The final step is the esterification of the primary alcohol of the precursor with a methacrylating agent. Methacryloyl chloride is a common and effective reagent for this transformation.

Mechanistic Principles

This reaction is a standard nucleophilic acyl substitution. The hydroxyl group of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is crucial. It serves two purposes:

-

It acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting material or product. [3]* It can act as a nucleophilic catalyst, forming a more reactive acylammonium intermediate.

The reaction is typically performed at low temperatures (0-5 °C) to minimize undesirable side reactions, most notably the premature polymerization of the methacrylate product. [3]

Experimental Protocol

Materials:

-

5-(hydroxymethyl)-1,3-oxathiolane-2-thione (from Part I)

-

Methacryloyl chloride

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Ice-cold water

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reactant Setup: Dissolve 5-(hydroxymethyl)-1,3-oxathiolane-2-thione (1 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C. [3]3. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. [3]Monitor the reaction's completion using TLC.

-

Quenching and Extraction: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with DCM.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate as a colorless or light yellow solid. [6]

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized monomer.

| Property | Description | Source |

| Chemical Formula | C₈H₁₀O₃S₂ | [7] |

| Molecular Weight | 218.29 g/mol | [7] |

| Appearance | Colorless or light yellow solid | [6] |

| Melting Point | ~50-52 °C | [6] |

| Solubility | Soluble in organic solvents like ethanol, DMF, and DCM | [6] |

Spectroscopic Data (Expected):

-

¹H NMR: Expect signals for the methacrylate vinyl protons (~5.5-6.1 ppm), the methylene protons adjacent to the ester (~4.5 ppm), the methine proton of the oxathiolane ring (~5.0 ppm), the methylene protons of the ring (~3.2-3.8 ppm), and the methyl group of the methacrylate (~1.9 ppm).

-

¹³C NMR: Key signals should include the thione carbonyl (C=S) at a highly deshielded position (~200-220 ppm), the ester carbonyl (C=O) (~167 ppm), and carbons of the methacrylate double bond (~125-136 ppm).

-

FT-IR (cm⁻¹): Characteristic peaks for the C=O stretch of the ester (~1720 cm⁻¹), the C=S stretch of the thiocarbonate (~1200-1250 cm⁻¹), and the C=C stretch of the alkene (~1635 cm⁻¹).

Safety and Handling

Both the intermediates and final product require careful handling in a well-ventilated fume hood.

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Handle with extreme care.

-

Methacryloyl Chloride: Corrosive, lachrymatory, and moisture-sensitive.

-

Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas.

-

(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate: May be irritating to the eyes, skin, and respiratory tract. [6]Harmful if swallowed, inhaled, or in contact with skin. [6]Always wear suitable protective clothing, gloves, and eye/face protection. [6]

Applications and Future Scope

The synthesized monomer is a valuable component in the creation of advanced functional polymers. The sulfur-containing thiocarbonate group imparts a high refractive index to polymers, a desirable property for optical applications. [1][2]Furthermore, the ring-opening capability of the 1,3-oxathiolane-2-thione moiety allows for the development of:

-

Cross-linkable polymers: The ring can be opened by primary amines to form thiol and thiourethane linkages, creating functional networks. [4]* Degradable polymers: The thiocarbonate linkage can be a point of degradation, which is of interest in biomedical applications. [8]* RAFT Polymerization: The dithiocarbonate structure makes it a potential chain transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers. [3] This monomer provides a platform for designing sophisticated materials with tailored thermal, optical, and chemical properties. [9]

References

Sources

- 1. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities [morressier.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Well-defined high refractive index poly(monothiocarbonate) with tunable Abbe's numbers and glass-transition temperatures via terpolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT)

Introduction: A Heterobifunctional Monomer for Advanced Polymer Synthesis

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT), registered under CAS number 161196-23-2, is a sophisticated heterobifunctional monomer that offers a unique combination of reactive moieties within a single molecule.[1] Its structure incorporates a polymerizable methacrylate group and a reactive 1,3-oxathiolane-2-thione ring. This dual functionality makes MMOT a versatile building block in polymer chemistry, enabling the synthesis of well-defined polymers with pendent reactive groups. These reactive handles can be further modified post-polymerization, opening avenues for the creation of functional materials with tailored properties for a range of applications, from coatings and adhesives to advanced biomedical devices.[1] This guide provides a comprehensive overview of the synthesis, properties, polymerization, and functionalization of MMOT, tailored for researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The unique reactivity of MMOT stems from its distinct chemical architecture. The methacryloyloxy group serves as a polymerizable unit, readily participating in free-radical polymerization. The 1,3-oxathiolane-2-thione moiety, a cyclic dithiocarbonate, not only acts as a controlling agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization but also as a latent thiol group that can be unmasked through nucleophilic ring-opening.

A summary of the key physicochemical properties of MMOT is presented in the table below:

| Property | Value | Source |

| CAS Number | 161196-23-2 | [1][2] |

| Molecular Formula | C₈H₁₀O₃S₂ | [1][2] |

| Molecular Weight | 218.29 g/mol | [1][2] |

| Purity | >98% (as determined by HPLC) | [1] |

Synthesis of this compound

A highly efficient, one-pot synthesis of MMOT involves the organocatalytic cycloaddition of glycidyl methacrylate (GMA) and carbon disulfide (CS₂). This method, catalyzed by lithium tert-butoxide (LiOtBu), offers high yields (>85%) under ambient conditions.[1]

Synthetic Pathway

Sources

(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate: Structure, Reactivity, and Applications

An In-depth Technical Guide to a Versatile Heterobifunctional Monomer for Advanced Polymer Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione, a sophisticated heterobifunctional monomer pivotal to advancements in polymer and materials science. We will delve into its core chemical identity, elucidate the mechanisms that govern its reactivity, and explore its applications, particularly its role as a highly effective chain transfer agent in Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. This document serves as a resource for researchers seeking to leverage this monomer's unique combination of a polymerizable methacrylate group and a reactive dithiocarbonate ring to design and synthesize functional polymers with precisely controlled architectures and functionalities.

Chemical Identity and Physicochemical Properties

This compound is a specialized chemical compound primarily utilized in research settings.[1][2] Its molecular structure uniquely combines two distinct functional moieties, making it a valuable tool in polymer chemistry. The official IUPAC name for this compound is (2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate.[1]

Table 1: Compound Identification and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate | [1] |

| CAS Number | 161196-23-2 | [1][2] |

| Molecular Formula | C₈H₁₀O₃S₂ | [1][2] |

| Molecular Weight | 218.29 g/mol | [1][2] |

| InChI Key | CHGDTKXIBWRKIM-UHFFFAOYSA-N | [1] |

The core of its utility lies in its bifunctional nature:

-

A Methacrylate Group: This vinyl moiety is readily polymerizable via free-radical mechanisms, allowing it to be incorporated into a growing polymer backbone.[1]

-

A Cyclic Dithiocarbonate (1,3-oxathiolane-2-thione): This functional group is highly active in RAFT polymerization, acting as a control agent. Furthermore, the ring is susceptible to nucleophilic attack, enabling post-polymerization modification.[1]

Mechanism of Action in Controlled Polymerization

The primary application of this monomer is as a chain transfer agent (CTA) in RAFT polymerization, a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Ð), and complex architectures like block copolymers.[1]

Role as a RAFT Chain Transfer Agent

The 1,3-oxathiolane-2-thione group functions as a dithiocarbonate, which is a key component of the RAFT process. The mechanism involves a degenerative chain transfer process that establishes an equilibrium between active (propagating radicals) and dormant (polymer chains capped with the CTA) species. This controlled equilibrium ensures that all polymer chains grow at a similar rate, leading to a well-defined final product.

The process can be visualized as a cycle of activation and deactivation, where the CTA is central to maintaining control over the radical polymerization.

Figure 1: Generalized workflow of the RAFT polymerization process.

Reactivity in Post-Polymerization Modification

Beyond its role in controlling polymerization, the 1,3-oxathiolane-2-thione ring is a versatile functional handle. The carbon of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles, such as primary amines. This reaction, often referred to as aminolysis, opens the ring and results in the formation of a free thiol group on the polymer chain. This thiol can then be used for subsequent "click" chemistry reactions, such as thiol-ene or thiol-Michael additions, to conjugate other molecules (e.g., peptides, drugs) to the polymer.[1]

Figure 2: Schematic of nucleophilic ring-opening for post-polymerization modification.

Synthesis and Characterization

While detailed proprietary synthesis methods may vary, a general and plausible synthetic route for compounds of this class involves a two-step process based on established organic chemistry principles.

Exemplary Synthesis Pathway

-

Formation of the Oxathiolane Ring: The synthesis often starts from a precursor like epichlorohydrin. Reaction with carbon disulfide under basic conditions can form the 5-(chloromethyl)-1,3-oxathiolane-2-thione intermediate.

-

Esterification: The chloromethyl intermediate can then be reacted with the sodium or potassium salt of methacrylic acid. This nucleophilic substitution reaction forms the final ester linkage, yielding the target compound.

Characterization

The structural integrity of this compound is typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all protons and carbons in their expected chemical environments, including the characteristic peaks for the vinyl protons of the methacrylate group and the methylene and methine protons of the oxathiolane ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique verifies the presence of key functional groups, such as the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the alkene (~1635 cm⁻¹), and the C=S stretch of the dithiocarbonate (~1050-1250 cm⁻¹).

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition of the synthesized molecule.

Applications in Materials Science and Biomedicine

The unique properties of this monomer enable its use in a wide array of applications.

-

Advanced Coatings and Adhesives: By controlling polymer architecture, materials with superior adhesion, durability, and specific surface properties can be developed.[1]

-

Biomedical Devices: The ability to create well-defined block copolymers is crucial for designing materials for drug delivery vehicles (e.g., micelles, vesicles), tissue engineering scaffolds, and biocompatible coatings for medical implants. The post-polymerization modification capability allows for the attachment of bioactive molecules.[1]

-

Proteomics Research: The compound and the polymers derived from it can be used in specialized applications within proteomics, potentially for creating functionalized surfaces for protein capture or as components in separation media.[2]

Experimental Protocol: RAFT Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)

This section provides a representative, step-by-step methodology for the controlled polymerization of HEMA using this compound as the CTA.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

-

This compound (CTA)

-

2,2'-Azobis(isobutyronitrile) (AIBN), initiator

-

Dimethyl sulfoxide (DMSO), solvent

-

Schlenk flask, magnetic stirrer, nitrogen source, oil bath

Procedure:

-

Reagent Calculation: For a target degree of polymerization (DP) of 100 and a molar ratio of [HEMA]:[CTA]:[AIBN] of 100:1:0.2, calculate the required mass of each reagent.

-

Reaction Setup: To a dry Schlenk flask, add the calculated amounts of HEMA, CTA, AIBN, and DMSO.

-

Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After the final thaw cycle, backfill the flask with nitrogen. Place the flask in a preheated oil bath at 70°C and stir.

-

Monitoring: Periodically take aliquots from the reaction mixture (under a nitrogen atmosphere) to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography, SEC).

-

Termination: Once the desired conversion is reached, quench the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether). Recover the purified polymer by filtration or centrifugation and dry under vacuum.

Safety and Handling

This compound is intended for research and development use only and is not for human or veterinary applications.[1][2] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.

Conclusion

This compound stands out as a highly versatile and powerful monomer for the synthesis of advanced polymeric materials. Its dual functionality enables precise control over polymerization through the RAFT mechanism while also offering a pathway for subsequent chemical modification. These features make it an invaluable building block for creating functional polymers tailored for high-performance applications in fields ranging from coatings to advanced biomedical systems.

References

Sources

molecular weight of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate

An In-Depth Technical Guide to the Molecular Weight of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate

Executive Summary: This guide provides a comprehensive analysis of the , a functional monomer of significant interest in advanced polymer and materials science. We will detail the theoretical calculation of its molecular weight based on its chemical formula and provide field-proven, step-by-step protocols for its experimental verification using high-resolution mass spectrometry and other spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this compound's fundamental properties for applications ranging from controlled polymerization to the development of novel functional surfaces.

Introduction to (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate

(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate is a specialized heterobifunctional monomer that uniquely combines a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione ring.[1] This dual functionality makes it a highly versatile building block in polymer chemistry. Its significance lies primarily in its ability to act as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a mechanism that allows for the synthesis of polymers with predetermined molecular weights and narrow dispersity.[1]

The compound is identified by the CAS Number: 161196-23-2 .[1][2] It is also known by several synonyms, including:

-

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione[1]

-

(2-thioxo-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate[2]

The reactive thione group can undergo nucleophilic ring-opening reactions, particularly with primary amines, which enables the post-polymerization modification of surfaces and the creation of multi-chemical functionalities.[3] This capability is crucial for applications in biosensing, catalysis, and mimicking complex biological structures.[3]

Caption: Molecular Structure of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate.

Theoretical Determination of Molecular Weight

The cornerstone of chemical quantification is the molecular weight (or molar mass), derived from the compound's molecular formula. An accurate theoretical value is essential for stoichiometric calculations in synthesis, polymer formulation, and analytical characterization.

Molecular Formula: C₈H₁₀O₃S₂[1][2]

The calculation involves summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the formula. We use the standard atomic weights provided by IUPAC.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Sulfur | S | 2 | 32.06 | 64.12 |

| Total | Molecular Weight | 218.285 |

Based on this calculation, the molecular weight is 218.29 g/mol .[1][2] This value represents the weighted average of the masses of the different isotopes of each element in their natural abundance. For high-precision techniques like mass spectrometry, the monoisotopic mass (calculated using the mass of the most abundant isotope for each element) is often used.

Experimental Verification of Molecular Mass

While theoretical calculations provide a precise value, experimental verification is a mandatory step in research and quality control. It confirms the identity and purity of the synthesized compound, ensuring that the material used in subsequent experiments is indeed the target molecule. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Caption: Workflow for the experimental verification of molecular identity and weight.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To experimentally determine the exact mass of the monomer and confirm its elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified monomer.

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water, to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL. The optimal concentration prevents detector saturation.

-

Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

-

-

Instrument Setup & Analysis:

-

Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy (< 5 ppm).

-

Set the ESI source to positive ion mode. The ester and ether oxygens in the molecule are sites for protonation or sodiation.

-

Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected ions (e.g., m/z 100-500).

-

-

Data Interpretation:

-

Expected Ions: The primary ion expected is the sodium adduct, [M+Na]⁺, due to the common presence of sodium salts. The protonated molecule, [M+H]⁺, may also be observed.

-

Theoretical m/z for [C₈H₁₀O₃S₂Na]⁺: 241.0017 (Monoisotopic)

-

Analysis: Compare the experimentally observed m/z value with the theoretical value. The mass error, calculated in parts-per-million (ppm), should be below 5 ppm to confidently confirm the elemental composition.

-

Protocol 3.2: Supporting Spectroscopic Characterization

While HRMS confirms the mass, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy validate the molecular structure, indirectly confirming the molecular formula.[4][5]

-

¹H and ¹³C NMR: These techniques confirm the connectivity of atoms by identifying the chemical environments of hydrogen and carbon nuclei. The resulting spectra should show characteristic peaks corresponding to the methacrylate vinyl protons, the methyl group, the oxathiolane ring protons, and the methylene linker, confirming the overall structure.

-

FT-IR Spectroscopy: This method identifies the functional groups present in the molecule. Key vibrational bands to look for include the C=O stretch of the ester (~1720 cm⁻¹), the C=S stretch of the thione (~1050-1250 cm⁻¹), and the C-O-C stretches of the ester and ether linkages.[4]

Synthesis and Purity Considerations

Caption: A representative workflow for the synthesis and purification of the monomer.

Protocol 4.1: Representative Synthesis

Objective: To synthesize (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate from its alcohol precursor.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (2-thioxo-1,3-oxathiolan-5-yl)methanol (1 equivalent) and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) as an acid scavenger. Cool the reaction mixture to 0°C in an ice bath.

-

Acylation: Add methacryloyl chloride (1.1 equivalents) dropwise via a syringe while stirring vigorously. The dropwise addition helps to control the exothermic reaction.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, wash sequentially with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure product.[4]

Conclusion

The is theoretically calculated to be 218.29 g/mol based on its molecular formula, C₈H₁₀O₃S₂. This fundamental property is not merely a theoretical value; its experimental confirmation via high-resolution mass spectrometry and supporting spectroscopic methods is a critical step in any research or development workflow. A validated molecular weight ensures the chemical identity and purity of the monomer, which is the foundation for its successful application in controlled polymerization, surface functionalization, and the creation of advanced materials.

References

- Morressier. (2019). 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities.

- ChemBK. (2024). (THIOXO-1,3-OXATHIOLAN-5-YL)METHYL METHACYLATE.

- Benchchem. (n.d.). This compound.

- Sato, Y., et al. (2020). Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure. Journal of Oral Science, 62(3), 256-258.

- Koizumi, H. (2020). Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure. ResearchGate.

- Sci-Hub. (2020). Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities [morressier.com]

- 4. Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Synthesis, and Application of Oxathiolane-2-thione Compounds

This guide provides an in-depth exploration of the fascinating class of sulfur-containing heterocycles known as oxathiolane-2-thiones. From their initial discovery as incidental byproducts to their current status as versatile building blocks in polymer science and organic synthesis, we will trace their historical development, delve into the evolution of their synthetic methodologies, and examine their key chemical transformations and applications. This document is intended for researchers, chemists, and professionals in drug development and materials science who seek a comprehensive understanding of this unique chemical scaffold.

Genesis: Early Discoveries and Foundational Syntheses

The history of oxathiolane-2-thiones is rooted in the broader exploration of organosulfur chemistry. The aromatic analogue, benzo[d][1][2]oxathiole-2-thione, was first reported in 1904 as a side-product.[3] However, a more direct and intentional synthesis was not described until 1953, which involved treating o-mercaptophenol with the highly reactive thiophosgene in an aqueous alkali solution.[3]

The synthesis of the parent, saturated 1,3-oxathiolane-2-thione, proved to be a more complex chapter. While an initial synthesis was reported in 1964, subsequent work in 1969 by F. N. Jones and S. Andreades at Du Pont found this method to be unrepeatable, stating that earlier reports were "clearly erroneous".[4] Their 1969 paper established a reliable synthesis and provided the first thorough characterization of the parent compound, laying the groundwork for future investigations.[4]

The cornerstone of modern oxathiolane-2-thione synthesis is the cycloaddition reaction between an epoxide (oxirane) and carbon disulfide (CS₂). This reaction, while elegant in concept, presents challenges in selectivity and efficiency, leading to the development of numerous catalytic systems over the decades.[5][6]

The Evolution of Synthetic Strategy: From Stoichiometric Reagents to Catalytic Mastery

The drive for milder conditions, higher yields, and greater functional group tolerance has propelled the evolution of synthetic methods for oxathiolane-2-thiones. The primary approach remains the coupling of epoxides and CS₂, with the key innovation lying in the nature of the catalyst employed.

Base-Catalyzed Methodologies

One of the most significant advancements was the use of base catalysis to activate carbon disulfide. A highly efficient method reported in 2008 by Yavari et al. utilizes a catalytic amount of sodium hydride (10 mol%) in methanol.[7][8] The in-situ generation of methoxide ions acts as a potent nucleophile, attacking the CS₂. The resulting adduct then performs a nucleophilic ring-opening of the epoxide, followed by intramolecular cyclization and elimination of the methoxide catalyst to yield the desired 1,3-oxathiolane-2-thione.[7] This method is notable for its excellent yields (typically 86–96%) across a wide range of epoxides and its mild, room-temperature conditions.[7][8]

Experimental Protocol: Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones[7][8]

-

Preparation: To a stirred solution of an epoxide (1.0 mmol) and methanol (1.0 mmol, ~40 µL) in a round-bottom flask, add carbon disulfide (1.5 mmol, ~90 µL).

-

Initiation: Carefully add sodium hydride (0.1 mmol, ~2.4 mg, as a 60% dispersion in mineral oil) to the mixture. Caution: Sodium hydride reacts violently with water. Ensure all glassware is dry.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a few drops of water. Dilute the mixture with diethyl ether (10 mL) and wash with brine (2 x 5 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 1,3-oxathiolane-2-thione.

Advanced Catalytic Systems

Beyond simple base catalysis, the field has seen the development of more sophisticated catalysts designed to enhance selectivity and efficiency.

-

Hydrogen Bond Donor (HBD) Catalysts: Researchers have designed and synthesized functionalized compounds, often derived from amino acids, that act as hydrogen bond donors.[2][5] These catalysts activate the epoxide by forming a hydrogen bond with the oxygen atom, making it more susceptible to nucleophilic attack by the CS₂ adduct.[2]

-

Metal-Based Catalysts: Various metal complexes have been explored. Disodium bis-benzimidazolate salts have been shown to selectively and efficiently catalyze the production of cyclic dithiocarbonates.[5] Aluminum (salen) complexes have also been investigated as effective catalysts for this transformation.[6]

-

Photochemical Synthesis: An innovative approach utilizes cadmium sulfide (CdS) nanoparticles as a reusable photocatalyst.[9][10] Under visible light irradiation at room temperature, this method enables the synthesis of 1,3-oxathiolane-2-thiones, representing a greener, light-induced synthetic strategy.[10]

Data Summary: Comparison of Catalytic Systems

| Catalyst System | Typical Conditions | Reported Yields | Key Advantages | Reference |

| Sodium Methoxide (catalytic) | NaH/MeOH, CS₂, Room Temp. | 86-96% | High yields, mild conditions, broad substrate scope | [7][8] |

| Disodium bis-benzimidazolate | CS₂, Solvent | Good to Excellent | High selectivity | [5] |

| Amino Acid-derived HBDs | TBAI co-catalyst, Solvent-free | Excellent | Mild conditions, non-covalent activation | [2][9] |

| CdS Nanoparticles | Visible Light, Air, Room Temp. | Satisfactory | Green chemistry, reusable photocatalyst | [9][10] |

Visualization: Synthetic Pathways and Mechanisms

Below are diagrams illustrating the core synthetic transformation and a key catalytic mechanism.

Caption: Proposed mechanism for methoxide-catalyzed synthesis.

Reactivity and Applications: A Versatile Chemical Tool

The utility of oxathiolane-2-thiones stems from the unique reactivity of their cyclic dithiocarbonate core. This functionality serves as a linchpin for diverse chemical transformations and material applications.

Ring-Opening Reactions

The strained five-membered ring is susceptible to nucleophilic attack, primarily at the thiocarbonyl carbon. This ring-opening reaction is a cornerstone of its application in polymer and surface chemistry. For instance, primary amines readily open the ring to generate a free thiol group and a thiocarbamate linkage. [11]This predictable reactivity allows for the controlled covalent attachment of molecules and the creation of functional surfaces. [11]

Polymer Chemistry

Oxathiolane-2-thiones are sophisticated monomers and control agents in modern polymer science.

-

Ring-Opening Polymerization (ROP): Under acidic conditions, these compounds undergo ring-opening polymerization to yield poly(dithiocarbonate)s. [4]These polymers are of interest for their high refractive indices, making them candidates for optical materials. [12]* Reversible Addition-Fragmention Chain-Transfer (RAFT) Polymerization: Specially designed monomers, such as 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione, act as highly effective chain transfer agents (CTAs) in RAFT polymerization. [1]This heterobifunctional molecule contains both a polymerizable methacrylate group and the reactive dithiocarbonate ring, which controls the radical polymerization process. [1]This dual functionality enables the synthesis of well-defined polymers with predetermined molecular weights and complex architectures, such as block copolymers, for use in advanced materials, coatings, and biomedical devices. [1]

Caption: Workflow for surface functionalization.

Organic Synthesis Intermediate

Beyond polymerization, oxathiolane-2-thiones are valuable intermediates. Their reaction with triphenylphosphine to produce ethylene and carbonyl sulfide (COS) is an example of the Corey-Winter reaction, a classic method for stereospecific olefin synthesis. [4]They serve as precursors to a range of other sulfur-containing compounds, leveraging the predictable reactivity of the dithiocarbonate group. [6][9]

Conclusion and Future Outlook

The journey of oxathiolane-2-thione compounds from obscure heterocycles to key players in materials science is a testament to the continuous innovation in synthetic chemistry. The development of mild and efficient catalytic syntheses has unlocked their potential, enabling precise control over their incorporation into complex macromolecular structures. Future research will likely focus on expanding the library of functionalized oxathiolane-2-thiones, developing even more sustainable catalytic systems (e.g., biocatalysis), and exploring their applications in fields such as drug delivery, self-healing materials, and advanced optical systems. The rich chemistry of this sulfur-containing scaffold ensures that it will remain a topic of significant interest for years to come.

References

-

ResearchGate. Synthesis of cyclic dithiocarbonates. Available from: [Link]

-

ResearchGate. Synthesis of cyclic dithiocarbonates. Available from: [Link]

-

ResearchGate. (a) Examples of catalysts reported for the synthesis of cyclic... Available from: [Link]

-

Royal Society of Chemistry. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry. Available from: [Link]

-

Thieme. Four-Component Reaction for the Synthesis of Dithiocarbamates Starting from Cyclic Imines. Available from: [Link]

-

ResearchGate. (a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential... Available from: [Link]

-

ResearchGate. The synthesis of 1,3‐oxathiolane‐2‐thione derivatives (3) in the presence of CdS NPs. Available from: [Link]

-

ResearchGate. Synthesis of 1,3-oxathiolane-2-thiones 35. Available from: [Link]

-

Jones, F. N., & Andreades, S. (1969). Ethylene Thionocarbonate and 1,3-Oxathiolane-2-thione. The Journal of Organic Chemistry, 34(10), 3011–3015. Available from: [Link]

-

Organic Chemistry Portal. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Available from: [Link]

-

Morressier. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities. Available from: [Link]

-

ResearchGate. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide | Request PDF. Available from: [Link]

-

MDPI. Benzo[d]o[1][2]xathiole-2-thione. Available from: [Link]

- Google Patents. US7432381B2 - 1,3-oxathiolane-2-thione compounds.

-

PubChem. 1,3-Oxathiolane-2-thione. Available from: [Link]

-

ResearchGate. The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones... Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities [morressier.com]

- 12. US7432381B2 - 1,3-oxathiolane-2-thione compounds - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic characterization of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione, a heterobifunctional monomer critical in advanced polymer and materials science. With a molecular formula of C₈H₁₀O₃S₂ and a molecular weight of 218.29 g/mol , this compound's unique structure, combining a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione ring, makes it a valuable chain transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1][2] A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, purity, and for elucidating its behavior in polymerization reactions.

This document moves beyond a simple listing of data. It delves into the causality behind experimental choices and provides a framework for acquiring and interpreting the spectroscopic data, even in the absence of a complete public dataset for this specific molecule. The principles and comparative data from related structures will serve as a robust guide for researchers in this field.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound is foundational to predicting its spectroscopic characteristics. The molecule's key functional groups—the methacrylate, the oxathiolane ring, and the thione—will each produce distinct signals in NMR, IR, and Mass Spectrometry.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the methacrylate and the oxathiolane-2-thione moieties.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 6.1 | Singlet (or narrow multiplet) | 1H | =CH₂ (trans to C=O) | Vinylic proton deshielded by the adjacent carbonyl group. |

| ~ 5.6 | Singlet (or narrow multiplet) | 1H | =CH₂ (cis to C=O) | Vinylic proton, slightly less deshielded than its trans counterpart. |

| ~ 5.0 | Multiplet | 1H | O-CH (oxathiolane ring) | Methine proton on the oxathiolane ring, adjacent to oxygen. |

| ~ 4.4 | Multiplet | 2H | O-CH₂ (exocyclic) | Methylene protons adjacent to the ester oxygen, showing diastereotopicity. |

| ~ 3.6 | Multiplet | 2H | S-CH₂ (oxathiolane ring) | Methylene protons adjacent to the sulfur atom in the ring. |

| ~ 1.9 | Singlet (or narrow multiplet) | 3H | -CH₃ | Methyl protons of the methacrylate group. |

Predicted ¹³C NMR Spectrum

The carbon NMR will provide a carbon count and information about the electronic environment of each carbon atom.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~ 200 | C=S | Thione carbon, highly deshielded. |

| ~ 166 | C=O | Ester carbonyl carbon. |

| ~ 135 | =C(CH₃) | Quaternary vinylic carbon. |

| ~ 127 | =CH₂ | Methylene vinylic carbon. |

| ~ 78 | O-CH (oxathiolane ring) | Methine carbon of the oxathiolane ring, bonded to oxygen. |

| ~ 68 | O-CH₂ (exocyclic) | Exocyclic methylene carbon bonded to the ester oxygen. |

| ~ 38 | S-CH₂ (oxathiolane ring) | Methylene carbon of the oxathiolane ring, bonded to sulfur. |

| ~ 18 | -CH₃ | Methyl carbon of the methacrylate group. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining reliable NMR data.

Figure 2. Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Internal Standard: Tetramethylsilane (TMS) provides a sharp singlet at 0 ppm for accurate chemical shift referencing.

-

2D NMR: COSY (Correlation Spectroscopy) will confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) will correlate proton signals with their directly attached carbon atoms, validating the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of the key functional groups present in this compound. The predicted vibrational frequencies are based on characteristic absorptions of similar functional groups.[3][4]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 2950 | Medium | C-H stretch | Aliphatic C-H bonds |

| ~ 1720 | Strong | C=O stretch | Ester carbonyl |

| ~ 1640 | Medium | C=C stretch | Alkene |

| ~ 1250 | Strong | C-O stretch | Ester C-O bond |

| ~ 1150 | Strong | C=S stretch | Thione |

| ~ 1050 | Medium | C-O-C stretch | Ether-like linkage in the ring |

Experimental Protocol for IR Spectroscopy

Figure 3. Workflow for ATR-IR data acquisition.

Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra. Acquiring a background spectrum before the sample measurement is a critical self-validating step to subtract the absorbance of atmospheric CO₂ and water vapor.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 218.3 (corresponding to C₈H₁₀O₃S₂)[1]

-

Isotope Peaks: The presence of two sulfur atoms will result in a characteristic M+2 peak with a notable intensity.

-

Key Fragmentation Pathways:

-

Loss of the methacryloyloxy group.

-

Cleavage of the oxathiolane-2-thione ring.

-

Rearrangement reactions common in sulfur-containing compounds.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

Sources

A Senior Application Scientist's Guide to the Solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this versatile monomer. We will explore the underlying chemical principles, provide a detailed experimental protocol for solubility assessment, and discuss the implications of its solubility profile in various applications.

Introduction to (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate

(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a heterobifunctional monomer, is a valuable building block in advanced polymer synthesis.[1] Its structure uniquely combines a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione (dithiocarbonate) ring. This dual functionality allows it to act as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of polymers with controlled molecular weights and complex architectures.[1] Its applications are found in the development of novel materials for coatings, adhesives, and biomedical devices.[1] In the pharmaceutical field, methacrylate copolymers are utilized in transdermal and loco-regional drug delivery systems.[2][3]

The solubility of this monomer is a critical parameter that influences its handling, reactivity in polymerization reactions, and its formulation into various systems. Understanding its behavior in different solvents is paramount for optimizing reaction conditions and achieving desired material properties.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a key factor, and solvents can be broadly classified as polar (protic and aprotic) and non-polar.[4]

The molecular structure of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate contains both polar and non-polar regions. The methacrylate group has a moderate polarity, while the 1,3-oxathiolane-2-thione ring, with its sulfur and oxygen atoms, introduces significant polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. The overall solubility will be a balance of these competing characteristics.

Based on its structure, we can anticipate the following general solubility trends:

-

High Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), which can effectively solvate the polar dithiocarbonate ring.[1]

-

Moderate to Good Solubility in polar protic solvents like ethanol and methanol, due to hydrogen bonding possibilities.[6]

-

Moderate Solubility in less polar solvents like acetone and ethyl acetate, primarily driven by the methacrylate portion.

-

Low to Negligible Solubility in non-polar solvents such as hexane and toluene, as the overall polarity of the molecule is too high to be overcome by the weak van der Waals forces offered by these solvents.

Experimental Determination of Solubility

To quantitatively assess the solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (solid)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, tetrahydrofuran, dimethyl sulfoxide, hexane, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Calibrated micropipettes

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate.

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Into a series of glass vials, add an excess amount of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate to a known volume (e.g., 1 mL) of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV-Vis spectroscopy or HPLC).

-

Determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Solubility Profile of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Expected Solubility (at 25°C) |

| Hexane | Non-polar | 0.1 | 1.88 | < 1 mg/mL (Insoluble) |

| Toluene | Non-polar | 2.4 | 2.38 | < 5 mg/mL (Slightly Soluble) |

| Diethyl Ether | Non-polar | 2.8 | 4.33 | < 10 mg/mL (Slightly Soluble) |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | > 50 mg/mL (Soluble) |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | > 100 mg/mL (Freely Soluble) |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | > 50 mg/mL (Soluble) |

| Acetone | Polar Aprotic | 5.1 | 20.7 | > 100 mg/mL (Freely Soluble) |

| Methanol | Polar Protic | 5.1 | 32.7 | > 50 mg/mL (Soluble) |

| Ethanol | Polar Protic | 4.3 | 24.55 | > 50 mg/mL (Soluble) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | > 200 mg/mL (Very Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | > 200 mg/mL (Very Soluble) |

| Water | Polar Protic | 10.2 | 80.1 | < 1 mg/mL (Insoluble) |

Solvent property data sourced from publicly available databases.[7][8] Solubility categories are based on USP definitions.

Factors Influencing Solubility

Several factors can influence the solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined if the intended application involves a range of temperatures.

-

pH: The compound does not possess strongly acidic or basic functional groups that would be significantly affected by pH changes in aqueous solutions.[9]

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample for accurate solubility determination.

Conclusion